(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZLGWDAFVWCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CO)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632689 | |
| Record name | (1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912451-71-9 | |
| Record name | (1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1h Imidazo 4,5 B Pyridin 7 Yl Methanol
Reactivity Profiles of the Hydroxymethyl Functionality
The hydroxymethyl group at the 7-position of the imidazo[4,5-b]pyridine core is a primary alcohol and, as such, exhibits characteristic reactivity. It can undergo oxidation to form carbonyl and carboxyl derivatives, be derivatized to esters and ethers, and participate in nucleophilic substitution reactions.
Oxidation Pathways to Carbonyl and Carboxyl Derivatives
The primary alcohol of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 1H-Imidazo[4,5-b]pyridine-7-carbaldehyde, or the carboxylic acid, 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation. Stronger oxidizing agents will lead directly to the carboxylic acid. The synthesis of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid has been documented through the oxidation of the parent methanol (B129727) compound, indicating the viability of this transformation. researchgate.net
Table 1: Oxidation Reactions of this compound
| Product | Typical Reagents | Reaction Conditions |
| 1H-Imidazo[4,5-b]pyridine-7-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | Anhydrous organic solvent (e.g., dichloromethane) at room temperature |
| 1H-Imidazo[4,5-b]pyridine-7-carboxylic acid | Potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4) | Aqueous, often with heating for KMnO4; acetone (B3395972) for Jones reagent |
Derivatization Reactions: Esterification and Etherification
The hydroxyl group of this compound can be readily converted into esters and ethers through established synthetic methodologies.
Esterification: The formation of esters can be achieved by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. Acid catalysis is often employed when using carboxylic acids.
Etherification: The synthesis of ethers can be accomplished via methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Table 2: Derivatization of the Hydroxymethyl Group
| Reaction | Reagents | General Conditions | Product Class |
| Esterification | Carboxylic acid, acid catalyst (e.g., H2SO4) | Reflux in an organic solvent | Ester |
| Esterification | Acyl chloride, base (e.g., pyridine) | Anhydrous organic solvent, often at 0 °C to room temperature | Ester |
| Etherification | Sodium hydride (NaH), alkyl halide (R-X) | Anhydrous polar aprotic solvent (e.g., THF, DMF) | Ether |
Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group
Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, a two-step sequence is typically employed. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or a halide. The resulting intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles.
Table 3: Nucleophilic Substitution Pathways
| Intermediate | Reagents for Formation | Subsequent Nucleophiles |
| (1H-Imidazo[4,5-b]pyridin-7-yl)methyl tosylate | p-Toluenesulfonyl chloride, pyridine (B92270) | Halides, cyanide, azides, amines, thiols |
| 7-(Halomethyl)-1H-imidazo[4,5-b]pyridine | Thionyl chloride (for chloride), Phosphorus tribromide (for bromide) | Cyanide, azides, amines, thiols, alkoxides |
Reaction Mechanisms of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is an aromatic heterocycle with a unique electronic distribution that influences its reactivity towards electrophiles and nucleophiles. The presence of the hydroxymethyl group at the 7-position can further modulate this reactivity.
Electrophilic and Nucleophilic Aromatic Substitution on the Fused Rings
The imidazo[4,5-b]pyridine scaffold contains both an electron-rich imidazole (B134444) ring and an electron-deficient pyridine ring. This duality governs the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring. The hydroxymethyl group at the 7-position is an ortho-, para-directing group, although its activating or deactivating nature on this specific heterocyclic system requires detailed investigation. Electrophilic substitution is anticipated to occur preferentially on the imidazole ring or at the 6-position of the pyridine ring. Halogenation of some imidazo[4,5-b]pyridin-2-one derivatives has been shown to occur at the 5 and 6-positions.
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at positions that are ortho or para to the pyridine nitrogen. Therefore, nucleophilic aromatic substitution is most likely to occur at the 5- and 7-positions if a suitable leaving group is present. The hydroxymethyl group itself is not a leaving group, but its presence can electronically influence the susceptibility of other positions to nucleophilic attack.
Understanding Tautomerism and its Impact on Reactivity
The imidazo[4,5-b]pyridine system can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. For this compound, the proton can reside on either N1 or N3 of the imidazole moiety.
The position of the tautomeric equilibrium can significantly impact the reactivity of the molecule. For instance, the nucleophilicity of the nitrogen atoms and the electron density distribution in the aromatic rings will differ between the tautomers. This, in turn, can influence the site of alkylation, acylation, and other reactions. The specific tautomeric preference of this compound in different environments will dictate its reactivity profile in various chemical transformations. Theoretical studies on related imidazo[4,5-b]pyridine systems have been conducted to understand these tautomeric preferences and their influence on the molecule's electronic properties. mdpi.com
Intermolecular Interactions and Self-Assembly Propensities
The molecule possesses several key functional groups that dictate its interaction profile:
Hydrogen Bond Donors: The hydroxyl (-OH) group of the methanol substituent and the pyrrolic-type NH group of the imidazole ring.
Hydrogen Bond Acceptors: The pyridinic nitrogen atom (N5), the imino-type nitrogen atom (N1 or N3, depending on the tautomer), and the oxygen atom of the hydroxyl group.
Aromatic System: The fused imidazopyridine ring system provides a platform for π-π stacking interactions.
These features enable the molecule to engage in a network of directional and non-directional intermolecular forces, leading to predictable self-assembly motifs.
Hydrogen Bonding: The Dominant Interaction
Hydrogen bonding is expected to be the most significant intermolecular force governing the solid-state architecture of this compound. The presence of both strong donors and acceptors allows for the formation of robust and highly directional interactions.
For instance, studies on the simpler, related molecule 1H-imidazole-1-methanol reveal that O—H···N hydrogen bonds are the primary interaction, linking molecules in a head-to-tail fashion to form macrocyclic assemblies. A similar strong interaction is anticipated for this compound, likely involving the hydroxyl group and one of the basic nitrogen atoms of an adjacent molecule (either the pyridine N5 or the imidazole N1/N3).
Furthermore, crystal structure analyses of other imidazopyridine derivatives confirm the prevalence of diverse hydrogen bonding schemes. In the structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea , for example, intermolecular N—H···O hydrogen bonds create centrosymmetric dimers. This suggests that the NH group of the imidazole ring in this compound could readily interact with the hydroxyl oxygen of a neighboring molecule, contributing to the stability of the crystal lattice.
The potential hydrogen bonding interactions are summarized in the table below.
π-π Stacking and Other Interactions
In addition to hydrogen bonding, the planar, electron-rich imidazopyridine ring system is prone to engaging in π-π stacking interactions. These interactions, arising from the alignment of aromatic rings in parallel or offset geometries, are a common feature in the crystal packing of heterocyclic compounds. In the crystal structure of a pyrazolo[3,4-b]pyrazine derivative, π–π interactions with a centroid–centroid distance of 3.4322 Å were observed between pyrazole (B372694) rings, contributing to the stacking of molecular chains. libretexts.org Similarly, π–π interactions between imidazole rings have been noted in other complex heterocyclic systems. ucmerced.edu It is therefore highly probable that such stacking forces play a crucial role in the solid-state assembly of this compound, likely working in concert with the hydrogen-bonding network to build a stable three-dimensional structure.
Predicted Self-Assembly Motifs
Based on the interplay of these forces, this compound is likely to self-assemble into well-defined supramolecular structures. Common motifs could include:
Hydrogen-Bonded Chains: Formed by repetitive head-to-tail O-H···N or N-H···O interactions.
Dimeric Pairs: Created through complementary hydrogen bonds, such as a pair of N-H···O interactions linking two molecules.
Layered Structures: Wherein sheets of hydrogen-bonded molecules are held together by π-π stacking and weaker van der Waals forces.
The interplay between the strong, directional hydrogen bonds and the less directional but significant π-π stacking will ultimately determine the final crystal packing arrangement.
Following a comprehensive search for scientific literature and data, it has been determined that detailed experimental results for the specific compound, this compound, are not available in the public domain. While extensive research exists for the parent 1H-imidazo[4,5-b]pyridine scaffold and its various derivatives, specific spectroscopic and structural characterization data for the 7-methanol substituted variant could not be located.
Therefore, it is not possible to generate the requested article with the required scientifically accurate, detailed findings and data tables for the following sections:
Advanced Spectroscopic and Structural Characterization Techniques in Research
Electrochemical Methods
To create content for the specified outline, detailed experimental data such as NMR chemical shifts, IR absorption bands, single-crystal X-ray diffraction parameters, precise mass-to-charge ratios, and redox potentials for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol would be necessary. This information is not present in the currently accessible scientific literature.
Computational Chemistry and Theoretical Characterization
Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively in computational chemistry to investigate the electronic structure of molecules. nih.govresearchgate.net It offers a balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like imidazopyridine derivatives. nih.gov Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(2d,2p) to achieve reliable results. researchgate.netnih.gov
The first step in theoretical characterization is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process computationally alters the molecule's geometry to find the conformation with the lowest possible energy. For the parent compound, 1H-imidazo[4,5-b]pyridine, DFT calculations have been used to analyze its molecular structure, revealing a planar conformation of the fused ring skeleton. researchgate.net A similar process for (1H-Imidazo[4,5-b]pyridin-7-yl)methanol would establish the precise bond lengths, bond angles, and dihedral angles of its lowest-energy state.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of any imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman vibrational spectra. researchgate.net The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model and aid in the assignment of vibrational modes, such as the characteristic N-H, O-H, C-H, and C=N stretches of the molecule. researchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netnih.gov
For imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the electron-rich imidazole (B134444) portion of the molecule, while the LUMO is often localized on the electron-deficient pyridine (B92270) ring. nih.gov This distribution facilitates intramolecular charge transfer. nih.gov The energy gap can be influenced by substituents and the surrounding solvent environment. researchgate.netntu.edu.iq A smaller energy gap explains the ease with which charge transfer interactions can occur within the molecule. researchgate.net
| Parameter | Description |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE = ELUMO - EHOMO) (eV) | Indicator of chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential distribution around a molecule, thereby predicting its reactive behavior. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential. researchgate.net
For this compound, the MEP map would be expected to show negative potential (red or yellow) concentrated around the nitrogen atoms of the pyridine and imidazole rings, identifying them as the most likely sites for electrophilic interactions, such as protonation. The hydrogen atom of the hydroxyl group and the N-H proton of the imidazole ring would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interactions. nih.gov
Tautomerism is a critical phenomenon in heterocyclic chemistry, and imidazo[4,5-b]pyridine systems can exist in different tautomeric forms due to the migration of a proton. researchgate.netnih.gov For this compound, the proton on the imidazole ring can potentially reside on different nitrogen atoms, leading to distinct tautomers (e.g., 1H and 3H forms).
DFT calculations are employed to optimize the geometry of each possible tautomer and calculate their total energies. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable form. nih.gov Such studies on related imidazopyridine compounds have shown that the relative stability can be influenced by the solvent, and computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. researchgate.net Determining the predominant tautomeric form is essential as it governs the molecule's chemical properties and biological interactions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interfacial Adsorption
While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net By simulating the motions of atoms and bonds, MD can explore the conformational flexibility of the methanol (B129727) side chain in this compound, revealing its preferred orientations and the energy barriers between them.
MD simulations are also valuable for studying interfacial phenomena. For instance, simulations can model the adsorption of imidazo[4,5-b]pyridine derivatives onto a metal surface. uctm.edu Such studies are relevant for applications like corrosion inhibition, where the molecule's ability to form a stable protective layer on the surface is key. uctm.edu These simulations calculate binding energies and determine the most stable adsorption geometry, providing a molecular-level understanding of the interaction between the inhibitor and the surface. uctm.edu
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. uctm.edunih.gov These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Key descriptors include:
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Potential (μ = -(I + A) / 2): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω = μ² / 2η): A measure of the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile. nih.gov
These calculated parameters are invaluable for comparing the reactivity of different derivatives within the imidazopyridine class and for understanding their interaction mechanisms in various chemical and biological systems. nih.gov
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Ease of electron donation |
| Electron Affinity (A) | A ≈ -ELUMO | Ease of electron acceptance |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons |
In Silico Docking Studies for Ligand-Target Interactions
While specific in silico docking studies for this compound were not prominently available in the reviewed scientific literature, extensive computational and crystallographic analyses have been performed on closely related C7-substituted 1H-imidazo[4,5-b]pyridine derivatives. These studies provide a clear and detailed framework for understanding how this chemical scaffold anchors within the binding sites of key biological targets, particularly protein kinases.
Research has consistently focused on the imidazo[4,5-b]pyridine core as a "hinge-binding" motif, a critical feature for inhibitors of protein kinases like the Aurora kinase family, which are significant targets in oncology research. nih.govnih.gov Molecular docking and X-ray crystallography have revealed that the fused ring system of these compounds is adept at forming key hydrogen bonds with the kinase hinge region, a backbone segment that connects the N- and C-lobes of the enzyme. nih.gov
A seminal study on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives co-crystallized with Aurora-A kinase provided high-resolution insights into the specific molecular interactions. nih.gov The data revealed that the pyridine nitrogen and the imidazole NH group of the scaffold are perfectly positioned to form a pair of hydrogen bonds with the backbone amide and carbonyl groups of a conserved alanine (B10760859) residue (Ala213) in the hinge region of Aurora-A. nih.gov This bidentate interaction is a classic and effective way to anchor inhibitors in the ATP-binding site of many kinases.
Further analysis of these C7-substituted analogs demonstrated how modifications at this position can profoundly influence the binding mode and interactions with other regions of the ATP pocket. For instance, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position led to interactions with the P-loop, a flexible glycine-rich loop involved in positioning the ATP phosphates. nih.gov In contrast, other substitutions on the pyrazole (B372694) ring were shown to engage with Thr217 in the post-hinge region, offering a strategy to enhance selectivity for Aurora-A over the closely related Aurora-B kinase. nih.gov
The table below summarizes the key interactions observed in docking and crystallography studies for representative C7-substituted 1H-imidazo[4,5-b]pyridine kinase inhibitors.
| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction | Reference |
| Aurora-A Kinase | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Ala213 (Hinge) | Hydrogen Bonding | nih.gov |
| Aurora-A Kinase | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | Thr217 (Post-Hinge) | Hydrogen Bonding | nih.gov |
| Aurora-A Kinase | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | P-Loop Residues | van der Waals | nih.gov |
| FLT3 Kinase | Imidazo[4,5-b]pyridine derivative | Not specified | Potent Inhibition (Kd) | acs.orgnih.gov |
These computational and structural findings are critical for structure-activity relationship (SAR) studies. By understanding which residues are key for binding and how different substituents at the C7 position can modulate these interactions, medicinal chemists can rationally design new analogs with improved potency and selectivity. nih.gov For example, 3D-QSAR (Quantitative Structure-Activity Relationship) models based on a series of imidazo[4,5-b]pyridine derivatives have been developed to predict the inhibitory activity and guide the design of novel, more potent compounds against Aurora A kinase. nih.gov
The consistent ability of the 1H-imidazo[4,5-b]pyridine core to act as a stable anchor in the kinase hinge region makes it a privileged scaffold in kinase inhibitor design. The C7 position, in particular, serves as a crucial vector for introducing diverse chemical moieties that can exploit other pockets and surfaces within the ATP-binding site to achieve high affinity and selectivity. nih.govacs.orgresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Investigation of Substituent Effects on Biological and Chemical Activities
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the imidazo[4,5-b]pyridine core. Research has systematically explored how adding or modifying substituents at various positions on the bicyclic ring impacts efficacy and selectivity. The methanol (B129727) group at the 7-position of the core compound, (1H-Imidazo[4,5-b]pyridin-7-yl)methanol, serves as a key point for such modifications.
Substitutions at the C2-Position: The C2-position is a critical determinant of activity. Studies on imidazo[4,5-b]pyridine derivatives as cytotoxic agents have shown that the nature of the substituent at this position significantly influences potency. For instance, exploring various aryl substituents revealed that certain heterocycles, like pyrimidine (B1678525), can enhance activity against specific cancer cell lines. researchgate.net In one study, a pyrimidine analogue at the C2-position displayed the highest activity against MDAMB-231 breast cancer cells. researchgate.net Conversely, other substitutions, such as certain amides, showed minimal activity, indicating a high degree of sensitivity at this position. researchgate.net
Substitutions at the C6-Position: The C6-position of the pyridine (B92270) ring has also been a focus for modification to enhance kinase inhibition. Comprehensive modifications at this position have led to derivatives with greater potency against dual targets like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.gov For example, the introduction of a chlorine atom at the C6-position was a key step in the optimization of a series of dual FLT3/Aurora kinase inhibitors. acs.org
Substitutions at the C7-Position: The 7-position, occupied by the methanol group in the parent compound, is pivotal for achieving selectivity, particularly for kinase inhibitors. For Aurora-A kinase inhibitors, derivatization at the C7-position has been used to exploit differences in the ATP-binding pocket compared to other Aurora isoforms. acs.org Introducing a 1-benzyl-1H-pyrazol-4-yl moiety at C7, for instance, yielded compounds that inhibited a range of kinases, including Aurora-A. nih.gov Further modifications to this benzyl (B1604629) group led to distinct binding modes within the kinase. nih.gov
Interactive Table: Effect of C7 Substituents on Aurora Kinase Inhibition
Substitutions on the Imidazole (B134444) Nitrogen (N1/N3): Alkylation of the nitrogen atoms in the imidazole portion of the ring system also affects biological properties. A survey of previous reports indicates that the introduction of a methyl group at the N1-position can increase the bioactivity of imidazo[4,5-b]pyridines. researchgate.net Studies involving alkylation with groups like allyl bromide and propargyl bromide have produced various N-substituted derivatives, allowing for detailed structural and reactivity analysis. uctm.edu
Rational Design of Novel this compound Analogues for Enhanced Activity
Rational drug design leverages structural information from the target protein to guide the creation of more potent and selective inhibitors. The this compound scaffold serves as a foundational "hinge-binding" fragment that can be elaborated upon.
One successful strategy involves using known structural information of how ligands interact with the hinge region of kinases. documentsdelivered.com For example, the imidazopyridine ring was selected as a novel hinge-binding scaffold for c-Met kinase inhibitors. documentsdelivered.com Starting with this core, a series of derivatives were synthesized to improve enzymatic and cellular activity, as well as pharmacokinetic properties. documentsdelivered.com
A key principle in the rational design of selective Aurora-A kinase inhibitors involved overlaying the crystal structure of an existing imidazo[4,5-b]pyridine inhibitor with that of a known selective inhibitor. acs.org This computational modeling approach revealed that the amino acid Thr217 in the Aurora-A binding pocket could be accessed through specific derivatization at the C7-position of the imidazo[4,5-b]pyridine core. acs.org This insight guided the synthesis of new analogues with substituents designed to interact with this specific residue, ultimately leading to compounds with high selectivity for Aurora-A over Aurora-B. acs.org
Similarly, in the design of novel Src family kinase inhibitors, the imidazo[4,5-c]pyridin-2-one core was developed as a new hinge-binding scaffold by replacing the pyrimidine ring of a known inhibitor (PP2) with pyridine and the pyrazole (B372694) ring with an imidazolone (B8795221) ring, based on the principle of bioisosterism. nih.gov This rational modification aimed to create unique binding interactions and improve activity. nih.gov
Chemoinformatic and Computational Approaches in SAR Derivation
Chemoinformatics and computational chemistry are indispensable tools for understanding and predicting the activity of this compound analogues. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, establish a mathematical correlation between the chemical structure of a compound and its biological activity.
3D-QSAR and Molecular Docking: Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives. nih.gov In one study on sixty Aurora A kinase inhibitors, highly predictive CoMFA and CoMSIA models were developed. nih.gov The 3D contour maps generated from these models, combined with molecular docking simulations, helped identify key structural requirements for potent activity. nih.gov These computational models not only explained the SAR of existing compounds but also guided the proposal of new analogues with potentially improved potencies. nih.gov
DFT and Hirshfeld Surface Analysis: Density Functional Theory (DFT) calculations are used to investigate the global and local reactivity of molecules, while Hirshfeld surface analysis helps identify important intermolecular contacts. uctm.edu These methods have been applied to N-substituted imidazo[4,s-b]pyridine derivatives to understand their electronic properties and interaction patterns, which can be correlated with their biological or material science applications, such as corrosion inhibition. uctm.edu
Interactive Table: Statistical Results of a 3D-QSAR Study on Imidazo[4,5-b]pyridine Derivatives
Pharmacophore Modeling and Ligand-Based Drug Design Considerations
Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. The imidazo[4,5-b]pyridine scaffold is a key component of many such pharmacophores. researchgate.net
For inhibitors of targets like the apoptosis protein (IAP) family or kinases, the imidazo[4,5-b]pyridine core often serves as the central scaffold that correctly positions other functional groups to interact with the target protein. nih.gov In the context of anti-inflammatory drug design, diaryl pharmacophores are a key building block, and imidazopyridine derivatives containing this feature have been investigated as selective COX-2 inhibitors. nih.gov
Ligand-based design often starts with a known active compound or a core scaffold like this compound. By analyzing a set of active and inactive molecules, a pharmacophore model can be generated. This model then serves as a 3D query to screen virtual compound libraries to identify new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. This approach is particularly useful when the 3D structure of the biological target is unknown. The development of imidazo[4,5-b]pyridine derivatives with tuberculostatic activity has been guided by QSAR equations that highlighted hydrophobicity as a decisive factor for their activity, allowing for the rational design of more active derivatives. nih.gov
Academic Applications and Biological Relevance of Imidazo 4,5 B Pyridine Scaffolds
Medicinal Chemistry Research Directions
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for medicinal chemists, leading to the discovery of potent inhibitors of various enzymes and modulators of key receptors.
The imidazo[4,5-b]pyridine core is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Aurora Kinases and FLT3: Optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of potent dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.govacs.orguq.edu.au For instance, compound 27e emerged as a powerful inhibitor of Aurora-A, Aurora-B, and both wild-type and mutant forms of FLT3, including FLT3-ITD and FLT3(D835Y). nih.govacs.orguq.edu.au The imidazo[4,5-b]pyridine core interacts with the hinge region of these kinases, with the N4 pyridine (B92270) nitrogen acting as a hydrogen bond acceptor and the N3 imidazole (B134444) nitrogen as a hydrogen bond donor. nih.gov This dual inhibition is particularly relevant for treating acute myeloid leukemia (AML), where FLT3 mutations are common. nih.govacs.orguq.edu.au Further research has focused on designing derivatives with high selectivity for Aurora-A over Aurora-B. acs.org
B-Raf: Imidazo[4,5-b]pyridines have been synthesized and evaluated as inhibitors of B-Raf kinase. nih.gov These compounds bind to the DFG-in, αC-helix out conformation of B-Raf, a binding mode associated with high kinase selectivity. nih.gov Optimization of the ATP-cleft binding region has yielded potent inhibitors with excellent enzyme and cell potency. nih.gov In contrast to first-generation B-Raf inhibitors that are effective against Class I mutations like V600E, novel RAF dimer inhibitors like BGB-3245 are being developed to target all classes of BRAF mutations and overcome resistance. youtube.com
JAK1: Through structural modification of a known potent JAK1-selective inhibitor, a novel 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed. nih.gov This demonstrates the utility of related azaindole scaffolds in targeting Janus kinases. One derivative exhibited significant JAK1/JAK2 selectivity, which is desirable for the treatment of inflammatory diseases like rheumatoid arthritis. nih.gov
c-Met: Structural optimization of related scaffolds led to the discovery of imidazopyridine-based c-Met kinase inhibitors with nanomolar enzyme inhibitory activity. nih.gov These compounds effectively inhibited Met phosphorylation and downstream signaling in cancer cells. nih.gov
Table 1: Imidazo[4,5-b]pyridine-based Kinase Inhibitors
| Compound | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| 27e | Aurora-A, Aurora-B, FLT3 | Potent dual inhibitor with Kd values in the nanomolar range for Aurora-A (7.5 nM), FLT3 (6.2 nM), and FLT3 mutants. nih.govacs.orguq.edu.au | nih.gov, acs.org, uq.edu.au |
| Compound 23 | B-Raf | Excellent enzyme and cell potency, binds in a DFG-in, αC-helix out conformation. nih.gov | nih.gov |
| Imidazopyridine derivatives | c-Met | Nanomolar enzyme inhibitory activity and effective inhibition of Met phosphorylation. nih.gov | nih.gov |
| 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | JAK1 | Demonstrated significant JAK1 over JAK2 selectivity. nih.gov | nih.gov |
The imidazo[4,5-b]pyridine scaffold has been investigated for its potential as an antimicrobial agent, owing to its structural analogy to purines which are essential for microbial life.
Antibacterial Activity: Various substituted 1H-imidazo[4,5-b]pyridine derivatives have been tested against a range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netmdpi.com Studies have shown that the biological activity of these derivatives is highly dependent on their substitution patterns. mdpi.com For example, certain derivatives have demonstrated activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae. researchgate.netmdpi.com Some compounds have shown versatile toxicity against all tested bacteria. researchgate.net
Antifungal Activity: Research has also explored the antifungal properties of imidazo[4,5-b]pyridine derivatives. scispace.com For instance, specific substituted compounds have exhibited activity against fungal strains. scispace.com The development of these compounds offers a promising avenue for new antimicrobial and antifungal agents. nih.govrjraap.com
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Derivative Class | Tested Against | Key Findings | Reference |
|---|---|---|---|
| Substituted 1H-Imidazo[4,5-b]pyridines | Gram-positive and Gram-negative bacteria | Some derivatives showed versatile toxicity against all tested bacteria. researchgate.net | researchgate.net |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Bacteria and Fungi | Compound 3f showed both antibacterial and antifungal activity. scispace.com | scispace.com |
| 2,6-diphenyl substituted imidazo[4,5-b]pyridines | Viruses | A cyano-substituted derivative showed moderate antiviral activity against respiratory viruses. mdpi.com | mdpi.com |
The development of imidazo[4,5-b]pyridine derivatives as anticancer agents is a major area of research, with many compounds showing potent antiproliferative activity against various human cancer cell lines. researchgate.netmdpi.comnih.gov
Mechanism of Action: The antiproliferative effects of these compounds can be attributed to various mechanisms, including the inhibition of kinases like Aurora and FLT3, which are crucial for cell cycle progression and proliferation. nih.govacs.orguq.edu.auacs.org Some derivatives have been shown to induce a G2/M phase cell cycle arrest. mdpi.com
Structure-Activity Relationship: The anticancer activity is highly dependent on the substituents on the imidazo[4,5-b]pyridine core. For example, 2,6-disubstituted derivatives have been synthesized and evaluated, with p-hydroxy substituted compounds showing pronounced antiproliferative activity. mdpi.com N-methylation of the scaffold has also been shown to enhance activity. mdpi.com Amidino-substituted derivatives have also been explored for their antiproliferative effects. nih.gov
The imidazo[4,5-b]pyridine scaffold has been identified as a privileged structure for targeting CNS receptors, particularly GABAA receptors.
GABAA Receptors: The initial discovery of the biological activity of imidazopyridines was as positive allosteric modulators of GABAA receptors. nih.govresearchgate.net These receptors are the primary molecular targets for treating conditions like insomnia and anxiety. nih.gov While many clinically used modulators belong to the imidazo[1,2-a]pyridine (B132010) isomeric class, the imidazo[4,5-b]pyridine scaffold also holds potential in this area. nih.govresearchgate.net
The therapeutic potential of imidazo[4,5-b]pyridines extends beyond kinase inhibition to other important enzyme targets.
PARP-1: A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net PARP inhibitors are of interest in cancer therapy as they can increase the sensitivity of tumor cells to chemotherapy. nih.gov One such derivative, 11a , displayed strong inhibition of the PARP-1 enzyme with an IC50 of 8.6 nM and significantly potentiated the cytotoxicity of temozolomide (B1682018) in several cancer cell lines. researchgate.net
In addition to CNS receptors, imidazo[4,5-b]pyridine derivatives have been designed to interact with other key receptor systems.
Angiotensin II Receptors: The imidazo[4,5-b]pyridine moiety is a key component in some of the most potent nonpeptide angiotensin II (AT1) receptor antagonists developed. acs.org This scaffold is considered to have optimal stereoelectronic characteristics for interacting with the AT1 receptor. acs.org Further studies have explored replacing other parts of the antagonist molecule with different scaffolds while retaining the imidazo[4,5-b]pyridine core to investigate structure-activity relationships. nih.gov These compounds are being investigated for their potential as antihypertensive agents. nih.gov
DNA/RNA Intercalation and Binding Studies
The interaction of imidazo[4,5-b]pyridine derivatives with nucleic acids is a significant area of research, particularly in the development of anticancer agents. Certain tetracyclic derivatives of imidazo[4,5-b]pyridine have been shown to exert potent antiproliferative effects, which are attributed to their ability to intercalate into double-stranded DNA (dsDNA). mdpi.com
Applications in Coordination Chemistry
The unique electronic properties and the presence of multiple nitrogen heteroatoms make the imidazo[4,5-b]pyridine scaffold a versatile ligand for coordination chemistry. Its capacity to form stable complexes with various metal ions opens avenues for applications in catalysis, sensing, and metalloenzyme modulation. mdpi.com
Ligand Properties for Metal Complex Formation
The coordination chemistry of the imidazo[4,5-b]pyridine scaffold with biologically relevant metal dications has been a subject of detailed investigation, although it remains an area with much to explore. mdpi.com Studies involving tetracyclic molecules based on the imidazo[4,5-b]pyridine core have been conducted with metal ions such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com
Using electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations, researchers have characterized the formation, stability, and structure of these metal-ligand complexes. mdpi.com These studies revealed that derivatives of this scaffold form stable mono- and dinuclear complexes, particularly with Cu(II) and Zn(II). mdpi.com DFT analysis has identified the imidazole nitrogen as the primary binding site for metal coordination. mdpi.com The affinity for metal ions can be modulated by the presence of substituents on the heterocyclic core; electron-donating groups, for instance, enhance the basicity and, consequently, the metal coordination strength. mdpi.com This tunability makes these compounds promising for applications in metal-ion sensing and therapeutic chelation. mdpi.com
Exploration as Redox Mediators in Enzyme-Based Sensors
The imidazo[4,5-b]pyridine family of compounds possesses reversible electrochemical properties, which is a key characteristic for applications in sensors. researchgate.net The inherent redox activity of this scaffold makes it a candidate for exploration as a redox mediator in enzyme-based biosensors. Redox mediators are essential components that shuttle electrons between the enzyme's active site and the electrode surface.
The potential of these compounds is further supported by findings that imidazo[4,5-b]pyridine derivatives can possess a high redox potential, enabling them to act as effective electron donors. mdpi.com While specific studies focusing on (1H-Imidazo[4,5-b]pyridin-7-yl)methanol as a redox mediator are not prevalent, the fundamental electrochemical properties of the parent scaffold suggest a promising avenue for research in the development of novel biosensors. researchgate.net
Other Research Applications
Beyond biological and coordination chemistry, the imidazo[4,5-b]pyridine scaffold has been investigated for various material science and physical chemistry applications.
Corrosion Inhibition Studies
A significant application of imidazo[4,5-b]pyridine derivatives is in the field of corrosion prevention. Numerous studies have demonstrated their effectiveness as corrosion inhibitors for mild steel, particularly in acidic environments like 1 M HCl. nih.govnih.gov These organic molecules function by adsorbing onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions, thus classifying them as mixed-type inhibitors. researchgate.netresearchgate.net
The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and protection. nih.govacs.org The adsorption process for many of these derivatives on a mild steel surface follows the Langmuir adsorption isotherm. nih.govacs.org The presence of heteroatoms (N) and π-electrons in the fused ring system facilitates strong adsorption onto the metal surface. researchgate.net
| Imidazo[4,5-b]pyridine Derivative | Concentration | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) | 0.1 mM | 1 M HCl | 90 | researchgate.net |
| 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine (SB9a) | 0.1 mM | 1 M HCl | 88 | researchgate.net |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | 10-3 M | 1 M HCl | 94 | nih.gov |
| 6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine (PIP) | 10-3 M | 1 M HCl | Not Specified, High | researchgate.net |
Investigations into Proton- and Charge-Transfer Processes
The photophysical properties of imidazo[4,5-b]pyridine derivatives, particularly their involvement in proton and charge transfer processes, are of fundamental scientific interest. Studies on specifically substituted derivatives have revealed complex excited-state dynamics. For example, 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine undergoes excited-state intramolecular proton transfer (ESIPT), a process that is influenced by solvent polarity and hydrogen-bonding capabilities.
In another derivative, 2-(4′-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine, researchers have observed a dual emission mechanism proposed to involve a double proton transfer that induces a twisted intramolecular charge transfer (TICT) state. nih.gov These investigations often employ a combination of steady-state and time-resolved fluorescence spectroscopy, supported by quantum mechanical calculations. nih.gov Furthermore, the tautomerism of the imidazo[4,5-b]pyridine core is a key factor in its chemical and biochemical behavior, influencing inter- and intramolecular charge transfer processes.
Future Research Perspectives and Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[4,5-b]pyridine derivatives is an active area of research. nih.gov Current methods often involve multi-step processes that can be time-consuming and generate significant waste. Future research will likely focus on the development of more efficient and environmentally friendly synthetic routes.
One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. uctm.edu Another area of exploration is the development of one-pot multicomponent reactions, where multiple chemical transformations are carried out in a single vessel. This approach simplifies the synthetic process and reduces the need for purification of intermediates.
Furthermore, there is a growing interest in employing green chemistry principles in the synthesis of these compounds. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic systems that can be recycled and reused. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of substituted imidazo[4,5-b]pyridines and offer a pathway for further optimization towards sustainability. researchgate.net
A key intermediate in many of these syntheses is 2,3-diaminopyridine (B105623), which can be cyclized with various reagents to form the imidazo[4,5-b]pyridine core. nih.gov Future synthetic strategies will likely focus on diversifying the starting materials and reagents to access a wider range of functionalized derivatives of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol.
In-depth Mechanistic Understanding of Biological Interactions
While numerous derivatives of this compound have shown promising biological activity, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research must prioritize in-depth mechanistic studies to elucidate how these compounds interact with their biological targets.
For example, several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of kinases such as Aurora kinases and cyclin-dependent kinases (CDKs). nih.gov X-ray crystallography and computational modeling can provide valuable insights into the binding modes of these inhibitors within the active sites of their target enzymes. Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and selectivity.
Moreover, understanding the downstream effects of target inhibition is essential. Techniques such as proteomics and transcriptomics can be employed to profile the changes in protein and gene expression in response to treatment with these compounds. This can help to identify the cellular pathways that are modulated by the inhibitors and provide a more complete picture of their biological effects.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. These powerful computational tools can be applied to various stages of the process, from hit identification to lead optimization.
In the context of this compound derivatives, AI and ML algorithms can be used to build predictive models for biological activity and physicochemical properties. By training these models on existing data sets of related compounds, it is possible to screen large virtual libraries of novel derivatives and prioritize those with the highest probability of success.
De novo drug design is another exciting application of AI, where algorithms can generate entirely new molecular structures with desired properties. This approach can help to explore novel chemical space and identify compounds with unique scaffolds and mechanisms of action.
Furthermore, AI and ML can be used to optimize the synthetic routes for these compounds by predicting reaction outcomes and identifying the most efficient reaction conditions. This can help to accelerate the drug development process and reduce the costs associated with experimental work.
Identification of Emerging Therapeutic Targets and Research Avenues
The imidazo[4,5-b]pyridine scaffold has already demonstrated its potential in targeting a range of diseases, including cancer and infectious diseases. nih.govmdpi.com However, there is still a vast and underexplored landscape of potential therapeutic targets for derivatives of this compound.
One emerging area of interest is the development of inhibitors for enzymes involved in metabolic diseases. For example, certain imidazopyridine derivatives have been investigated for their potential to modulate carbohydrate metabolism. nih.gov Another promising avenue is the development of agents that target protein-protein interactions, which are often dysregulated in disease states.
The anti-infective potential of this scaffold also warrants further investigation. With the rise of antimicrobial resistance, there is an urgent need for new drugs with novel mechanisms of action. Imidazo[4,5-b]pyridine derivatives have shown activity against a range of pathogens, including bacteria and fungi, and could be a valuable source of new anti-infective agents. nih.gov
Exploration of Multi-Target Directed Ligands and Polypharmacology
The traditional "one-target, one-drug" paradigm of drug discovery is increasingly being challenged by the complexity of human diseases. Many diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways, and targeting a single protein may not be sufficient to achieve a therapeutic effect.
Polypharmacology, the concept of designing drugs that can modulate multiple targets simultaneously, has emerged as a promising strategy to address this challenge. The imidazo[4,5-b]pyridine scaffold is well-suited for the development of multi-target directed ligands (MTDLs) due to its ability to be functionalized at multiple positions.
For example, it may be possible to design derivatives of this compound that can inhibit both a kinase and another disease-relevant target, such as a protein involved in apoptosis or angiogenesis. Such MTDLs could offer improved efficacy and a reduced risk of drug resistance compared to single-target agents.
The development of MTDLs requires a deep understanding of the structure-activity relationships for each target and careful optimization of the linker and pharmacophores to achieve the desired activity profile. Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in the design and optimization of these complex molecules.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| CAS Number | 956976-90-8 |
| Exact Mass | 149.058911 g/mol researchgate.net |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| Mass Spectrometry | Data not available |
Q & A
Q. What strategies mitigate metabolic instability in pharmacologically active derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
